REACTION_CXSMILES
|
[H-].[Na+].O[CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][O:11]S(C2C=CC(C)=CC=2)(=O)=O)[N:6]1C(OC(C)(C)C)=O.[NH4+].[Cl-:30].Cl>CN(C)C=O.O1CCOCC1.O>[ClH:30].[CH:7]12[NH:6][CH:5]([CH2:9][CH2:8]1)[CH2:4][O:11][CH2:10]2 |f:0.1,3.4,9.10|
|
Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
crude intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath under argon
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (3×60 mL)
|
Type
|
WASH
|
Details
|
washed with water:brine (1:1, 2×60 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield a colourless gum, which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C12COCC(CC1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 904 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].O[CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][O:11]S(C2C=CC(C)=CC=2)(=O)=O)[N:6]1C(OC(C)(C)C)=O.[NH4+].[Cl-:30].Cl>CN(C)C=O.O1CCOCC1.O>[ClH:30].[CH:7]12[NH:6][CH:5]([CH2:9][CH2:8]1)[CH2:4][O:11][CH2:10]2 |f:0.1,3.4,9.10|
|
Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
crude intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath under argon
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (3×60 mL)
|
Type
|
WASH
|
Details
|
washed with water:brine (1:1, 2×60 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield a colourless gum, which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C12COCC(CC1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 904 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |